molecular formula C13H20O2 B12992888 2-(3-Isobutoxy-4-methylphenyl)ethanol

2-(3-Isobutoxy-4-methylphenyl)ethanol

Cat. No.: B12992888
M. Wt: 208.30 g/mol
InChI Key: AGAHRVLZAJMBQR-UHFFFAOYSA-N
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Description

3-iso-Butoxy-4-methylphenethyl alcohol: is an organic compound with the molecular formula C13H20O2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with an isobutoxy group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Butoxy-4-methylphenethyl alcohol typically involves the alkylation of 4-methylphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 3-iso-Butoxy-4-methylphenethyl alcohol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-iso-Butoxy-4-methylphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenethyl alcohol derivatives.

Scientific Research Applications

Chemistry: 3-iso-Butoxy-4-methylphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of phenethyl alcohol derivatives on cellular processes. Its structural modifications provide insights into the relationship between chemical structure and biological activity.

Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, 3-iso-Butoxy-4-methylphenethyl alcohol is used as a precursor for the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4-methylphenethyl alcohol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Methylphenethyl alcohol: Lacks the isobutoxy group, resulting in different chemical and biological properties.

    3-Butoxy-4-methylphenethyl alcohol: Similar structure but with a butoxy group instead of an isobutoxy group.

Uniqueness: 3-iso-Butoxy-4-methylphenethyl alcohol is unique due to the presence of both the isobutoxy and methyl groups on the phenethyl alcohol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[4-methyl-3-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C13H20O2/c1-10(2)9-15-13-8-12(6-7-14)5-4-11(13)3/h4-5,8,10,14H,6-7,9H2,1-3H3

InChI Key

AGAHRVLZAJMBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCO)OCC(C)C

Origin of Product

United States

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